1-(Ethylideneamino)ethan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
95465-58-0 |
|---|---|
Molecular Formula |
C4H10N2 |
Molecular Weight |
86.14 g/mol |
IUPAC Name |
1-(ethylideneamino)ethanamine |
InChI |
InChI=1S/C4H10N2/c1-3-6-4(2)5/h3-4H,5H2,1-2H3 |
InChI Key |
BPKQWAXFMKJIGP-UHFFFAOYSA-N |
Canonical SMILES |
CC=NC(C)N |
Origin of Product |
United States |
Synthetic Routes and Pathways to N Ethylideneethanamine and Its Derivatives
Condensation Reactions as Primary Synthetic Approach
The principal method for synthesizing imines, also known as Schiff bases, is the condensation reaction between an aldehyde or ketone and a primary amine. masterorganicchemistry.comlibretexts.org This reaction is characterized by the formation of a carbon-nitrogen double bond and the elimination of a water molecule. masterorganicchemistry.com
N-ethylideneethanamine is synthesized through the reaction of ethanal (acetaldehyde) with ethanamine (ethylamine). masterorganicchemistry.com In this process, the primary amine is added to the aldehyde, leading to the formation of the corresponding imine and water. masterorganicchemistry.com This type of reaction, where a small molecule like water is eliminated, is classified as a condensation reaction. masterorganicchemistry.com The reaction is reversible and can be driven to completion by removing the water that is formed, for instance, through distillation. masterorganicchemistry.com
The formation of an imine from an aldehyde and a primary amine proceeds through a two-stage mechanism involving nucleophilic addition followed by elimination. libretexts.orgyoutube.com
Nucleophilic Addition: The process begins with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. libretexts.orgyoutube.com This addition breaks the carbonyl pi bond, and after a proton transfer from the nitrogen to the oxygen, a neutral intermediate known as a carbinolamine (or amino alcohol) is formed. libretexts.orgarkat-usa.org
Elimination (Dehydration): The subsequent step is the elimination of a water molecule from the carbinolamine to form the imine's C=N double bond. youtube.com The oxygen of the hydroxyl group in the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (–OH2+). libretexts.org The lone pair on the nitrogen then helps to expel the water molecule, forming an iminium ion. Finally, deprotonation of the nitrogen atom yields the neutral imine product and regenerates the acid catalyst. libretexts.org
Role of Acid Catalysis: Acid catalysis is crucial for the dehydration step of the mechanism. libretexts.orgstackexchange.com By protonating the hydroxyl group of the carbinolamine intermediate, the acid transforms it into a much better leaving group (H2O), thereby accelerating the elimination step. libretexts.org Both Brønsted and Lewis acids can be used to catalyze the reaction. stackexchange.com
Effect of pH: The rate of imine formation is highly pH-dependent. The reaction is generally fastest in weakly acidic conditions, typically around a pH of 4 to 5. libretexts.orglibretexts.orglumenlearning.com This optimum exists because of two competing factors:
At very low pH (high acidity), the amine reactant becomes protonated to form its ammonium (B1175870) conjugate acid. libretexts.orglibretexts.org This protonated form lacks a lone pair of electrons and is no longer nucleophilic, thus inhibiting the initial nucleophilic addition step. libretexts.orglumenlearning.com
At high pH (low acidity), there is not enough acid to effectively protonate the carbinolamine's hydroxyl group. libretexts.orglibretexts.org Without sufficient protonation, the hydroxyl group remains a poor leaving group, and the dehydration step slows down considerably. libretexts.orglumenlearning.com
Table 1: Factors Influencing Imine Formation
| Factor | Influence on Reaction | Optimal Condition |
|---|---|---|
| Catalyst | Accelerates the dehydration of the carbinolamine intermediate by making the -OH a better leaving group. libretexts.orgstackexchange.com | Weakly acidic conditions. libretexts.orglibretexts.org |
| pH | Controls the equilibrium between reactive amine and non-nucleophilic ammonium ion, and the rate of dehydration. libretexts.orglibretexts.org | pH 4-5 is generally optimal for the reaction rate. libretexts.orglibretexts.orglumenlearning.com |
| Water Removal | Shifts the reversible reaction equilibrium towards the product side to increase the yield of the imine. masterorganicchemistry.com | Often achieved through distillation or the use of dehydrating agents. masterorganicchemistry.com |
Synthesis of Key Precursors: Ethanamine (Ethylamine)
Ethanamine (ethylamine) is a fundamental building block for the synthesis of N-ethylideneethanamine. It can be prepared on a large scale through several industrial processes, including the reduction of nitrogen-containing functional groups and the substitution of haloalkanes. wikipedia.orgsciencemadness.org
The reduction of nitriles and amides provides a direct route to primary amines.
Reduction of Nitriles: Ethanamine can be synthesized by the reduction of acetonitrile (B52724) (CH₃CN). wikipedia.org This transformation can be achieved through catalytic hydrogenation, where acetonitrile and hydrogen gas react in the presence of a metal catalyst such as nickel, palladium, or platinum. vedantu.comiaea.org Chemical reduction is also effective, commonly employing powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org Recent advancements have explored electrocatalytic reduction of acetonitrile on copper nanoparticles, which offers high selectivity for ethanamine at ambient temperature and pressure. researchgate.netnih.govrsc.org
Reduction of Amides: The reduction of acetamide (B32628) (CH₃CONH₂) also yields ethanamine. wikipedia.orgvedantu.com This conversion requires a strong reducing agent due to the lower reactivity of the amide carbonyl group compared to aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. vedantu.comyoutube.comdoubtnut.com An older, classical method involves the use of sodium metal dissolved in absolute alcohol. vedantu.com
Ethanamine can be prepared via the nucleophilic substitution of a haloethane, such as chloroethane (B1197429) or bromoethane (B45996), with ammonia (B1221849). wikipedia.orgsciencemadness.org This reaction, known as the Hofmann ammonolysis of alkyl halides, proceeds via an Sₙ2 mechanism where ammonia acts as the nucleophile. testbook.comlibretexts.org
However, this method has a significant drawback: the product, ethanamine, is itself a nucleophile. It can compete with ammonia and react with additional molecules of the haloethane. wikipedia.org This leads to the formation of a mixture of products, including the primary amine (ethanamine), secondary amine (diethylamine), tertiary amine (triethylamine), and even a quaternary ammonium salt (tetraethylammonium chloride). testbook.comvedantu.com To favor the formation of the primary amine, a large excess of ammonia is typically used in the reaction. wikipedia.org
Table 2: Comparison of Ethanamine Synthesis Routes
| Synthetic Route | Reactants | Reagents/Catalysts | Key Characteristics |
|---|---|---|---|
| Reduction of Nitrile | Acetonitrile, Hydrogen Source | LiAlH₄ or H₂ with Ni, Pt, Pd catalyst. wikipedia.orgvedantu.com | Provides a direct and often high-yield route to the primary amine. wikipedia.orgresearchgate.net |
| Reduction of Amide | Acetamide, Hydrogen Source | LiAlH₄ or Na/Ethanol. wikipedia.orgvedantu.comyoutube.com | Requires strong reducing agents due to the stability of the amide group. vedantu.com |
| Nucleophilic Substitution | Haloethane, Ammonia | Typically performed in an aqueous or alcoholic solution. testbook.com | Often produces a mixture of primary, secondary, and tertiary amines, and quaternary salts. wikipedia.orgtestbook.comvedantu.com |
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| 1-(Ethylideneamino)ethan-1-amine |
| (E)-N-ethylideneethanamine |
| (Z)-aldimine |
| Acetaldehyde (B116499) |
| Acetamide |
| Acetonitrile |
| Ammonia |
| Bromoethane |
| Carbinolamine |
| Chloroethane |
| Diethylamine |
| Diethyldiazene |
| Ethanal |
| Ethanamine |
| Ethanol |
| Ethylamine (B1201723) |
| Iminium ion |
| Isobutyraldehyde |
| Lithium aluminum hydride |
| Methylamine |
| N-Ethylideneethanamine |
| Potassium hydroxide |
| Sodium |
| Sodium amide |
| Sodium borohydride (B1222165) |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride (B8407120) |
| Tetraethylammonium chloride |
| Triethylamine |
| Water |
Reductive Amination of Ethanal
Reductive amination, or reductive alkylation, stands as a prominent and highly efficient one-pot method for synthesizing amines. wikipedia.org This process transforms a carbonyl group, in this case, the aldehyde ethanal (acetaldehyde), into an amine through an intermediate imine. wikipedia.org The reaction involves the initial condensation of ethanal with a primary amine, ethylamine, to form the imine N-ethylideneethanamine. This imine is not isolated but is reduced in situ to the corresponding secondary amine, N-ethylethanamine (diethylamine). nih.govmasterorganicchemistry.com However, the focus here is on the imine intermediate itself, which is central to the process.
The direct reductive amination protocol combines the carbonyl compound, the amine, and a reducing agent in a single reaction vessel. wikipedia.org The success of this method hinges on the use of a reducing agent that selectively reduces the imine intermediate over the starting aldehyde. nih.govmasterorganicchemistry.com The reaction is typically conducted under weakly acidic conditions, which catalyzes the dehydration step to form the imine. wikipedia.org
Several reducing agents are commonly employed in the reductive amination of ethanal:
Sodium triacetoxyborohydride (NaBH(OAc)₃): Often referred to as STAB, this reagent is particularly effective due to its selectivity for reducing imines in the presence of aldehydes. nih.gov It is sensitive to water and is typically used in non-protic solvents such as 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). nih.govcommonorganicchemistry.com
Sodium cyanoborohydride (NaBH₃CN): This agent is also selective for the reduction of the protonated imine (iminium ion) over the starting carbonyl compound. masterorganicchemistry.com Unlike STAB, it is stable in water and is often used in methanolic solutions. masterorganicchemistry.comcommonorganicchemistry.com
Sodium borohydride (NaBH₄): As a less selective reagent, sodium borohydride is capable of reducing the starting ethanal. commonorganicchemistry.com Therefore, its addition is typically delayed to allow for the complete formation of the imine intermediate before the reduction step. masterorganicchemistry.comcommonorganicchemistry.com
Catalytic Hydrogenation: This method involves the use of hydrogen gas or a hydrogen transfer agent, such as ammonium formate, in the presence of a metal catalyst. researchgate.net Common catalysts include palladium on carbon (Pd/C), platinum, or nickel. wikipedia.orgresearchgate.net
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity | Common Solvents | Key Considerations |
|---|---|---|---|
| Sodium triacetoxyborohydride (STAB) | High for imines | DCE, DCM, THF | Moisture-sensitive; one-pot reaction is highly efficient. nih.govcommonorganicchemistry.com |
| Sodium cyanoborohydride (NaBH₃CN) | High for iminium ions | Methanol, Water | Toxic cyanide byproduct; effective in protic solvents. masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium borohydride (NaBH₄) | Low (reduces aldehydes) | Methanol, Ethanol | Must be added after imine formation is complete. masterorganicchemistry.comcommonorganicchemistry.com |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High | Various | Requires specialized equipment for handling hydrogen gas. wikipedia.orgresearchgate.net |
Exploration of Alternative Routes to N-Ethylideneethanamine Scaffolds
An alternative synthetic strategy involves the initial formation of a primary imine, ethanimine (B1614810), which is subsequently functionalized. Ethanimine (CH₃CH=NH) is the product of the condensation reaction between ethanal and ammonia. wikipedia.org This pathway would proceed in two conceptual steps:
Formation of Ethanimine: Ethanal is reacted with ammonia to form the ethanimine intermediate. Primary imines are often highly reactive and unstable, making their isolation difficult. Therefore, this step is typically performed with the intention of using the product in situ for the subsequent reaction.
N-Alkylation of Ethanimine: The nitrogen atom of the pre-formed ethanimine can then undergo a nucleophilic attack on an ethylating agent, such as bromoethane or iodoethane, to yield the target N-ethylideneethanamine. This reaction is analogous to the N-alkylation of amines. libretexts.org
While theoretically plausible, this stepwise approach presents challenges. The instability of the ethanimine intermediate and the potential for side reactions, such as polymerization or reaction at the carbon atom of the C=N bond, can complicate the synthesis. The direct condensation of ethanal with ethylamine is generally a more straightforward and higher-yielding approach to N-ethylideneethanamine. masterorganicchemistry.com
Synthetic Strategies for Functionalized N-Ethylideneethanamine Derivatives
The N-ethylideneethanamine structure serves as a basic scaffold that can be readily modified to generate a diverse library of functionalized derivatives. These strategies primarily involve modifying the starting materials used in the imine-forming condensation reaction.
Varying the Carbonyl Precursor: By replacing ethanal with other aldehydes or ketones while keeping ethylamine as the amine component, a wide range of N-alkylated amines can be produced following reduction. For instance, reacting acetone (B3395972) with ethylamine would lead to an N-isopropyl substituted imine intermediate. masterorganicchemistry.com This allows for the introduction of different alkyl or aryl groups adjacent to the imine nitrogen.
Varying the Amine Precursor: A highly effective strategy for creating functionalized derivatives is to react ethanal with a variety of primary amines other than ethylamine. organic-chemistry.org For example, the reaction of ethanal with aniline (B41778) and its substituted derivatives is a common method to produce N-ethylideneanilines. researchgate.net This approach is foundational for synthesizing diverse, unsymmetrically substituted secondary amines after the reduction step.
Multi-component Reactions: More complex functionalized derivatives can be synthesized using multi-component reactions where the imine formation is a key step. The synthesis of certain substituted benzimidazoles, for example, can involve the reaction of o-phenylenediamines with aldehydes to form an intermediate that subsequently cyclizes. researchgate.net
Table 2: Examples of Functionalized N-Ethylideneamine Derivatives
| Carbonyl Compound | Amine Compound | Resulting Imine Scaffold |
|---|---|---|
| Ethanal | Aniline | N-Ethylideneaniline |
| Ethanal | Benzylamine | N-Ethylidene-1-phenylmethanamine |
| Phenylglycinol | 2-Phenylethan-1-amine | (E)-N-Phenethyl-1-phenylmethanimine beilstein-journals.org |
| Propanal | Ethylamine | N-Propylideneethanamine |
| Acetone (a ketone) | Ethylamine | N-(Propan-2-ylidene)ethanamine |
Mechanistic Insights into N Ethylideneethanamine Reactivity
Electronic Structure and Reactive Sites of the Imine Moiety
The imine functional group in N-ethylideneethanamine consists of a carbon atom and a nitrogen atom connected by a double bond. Both the carbon and nitrogen atoms are sp²-hybridized, resulting in a planar arrangement of the atoms directly bonded to the C=N group. nist.gov The carbon-nitrogen double bond itself is composed of one sigma (σ) bond and one pi (π) bond.
The key to understanding the reactivity of the imine lies in the electronegativity difference between carbon and nitrogen. Nitrogen is more electronegative than carbon, leading to a polarization of the C=N bond. This polarization creates a partial positive charge (δ+) on the imine carbon and a partial negative charge (δ-) on the nitrogen atom. Consequently, the imine carbon is electrophilic and susceptible to attack by nucleophiles, while the nitrogen atom, with its lone pair of electrons, is nucleophilic and basic.
The planarity of the imine group and the presence of the π bond also allow for the potential for E/Z isomerism, with the E isomer generally being more stable due to reduced steric hindrance. nist.gov
Table 1: General Electronic Properties of the Imine Moiety in Simple Aliphatic Imines
| Property | Description | Implication for Reactivity |
| Hybridization | C and N atoms are sp²-hybridized. nist.gov | Planar geometry influences steric accessibility. |
| Bonding | One σ bond and one π bond. | The π bond is weaker and more reactive than the σ bond. |
| Polarity | The C=N bond is polarized (Cδ+-Nδ-). | The carbon is an electrophilic site, and the nitrogen is a nucleophilic/basic site. |
| Basicity | The nitrogen lone pair makes the imine basic. nih.gov | Can be protonated by acids, activating the imine for nucleophilic attack. |
Role of N-Ethylideneethanamine as a Key Intermediate in Organic Transformations
N-Ethylideneethanamine and other imines are crucial intermediates in a variety of organic reactions. Their ability to be easily formed from aldehydes or ketones and primary amines, and their subsequent reactivity, make them versatile building blocks in synthesis. youtube.com
Protonation of the nitrogen atom of N-ethylideneethanamine by an acid leads to the formation of an iminium ion . youtube.com In this cation, the positive charge is delocalized between the carbon and nitrogen atoms, significantly increasing the electrophilicity of the carbon atom compared to the neutral imine.
The formation of the iminium ion is a key step in many reactions. For instance, in the presence of a nucleophile, the highly electrophilic carbon of the iminium ion is readily attacked. This is the principle behind reactions like the Mannich reaction and various cycloadditions. The formation of iminium ions is often the rate-determining step in catalytic cycles.
Iminium ion catalysis is a significant strategy in organic synthesis, particularly for activating α,β-unsaturated aldehydes and ketones towards nucleophilic attack. youtube.com
While N-ethylideneethanamine itself is an imine formed from a primary amine (ethanamine), the reaction of an aldehyde or ketone with a secondary amine can lead to the formation of an enamine . researchgate.net However, an imine like N-ethylideneethanamine can, in principle, tautomerize to an enamine form, although the imine form is generally more stable for simple aliphatic compounds. nist.gov
The true significance of enamines in the context of N-ethylideneethanamine lies in the reactivity they exemplify, which is analogous to the potential reactivity of the α-carbon in the imine. Enamines are nitrogen analogs of enols and are excellent nucleophiles at the α-carbon due to the electron-donating nature of the nitrogen atom. nih.govresearchgate.net This high nucleophilicity allows enamines to participate in a range of carbon-carbon bond-forming reactions, such as alkylation and acylation, a process famously developed by Gilbert Stork. nist.gov The reaction proceeds through nucleophilic attack of the enamine on an electrophile to form an iminium salt, which is then hydrolyzed to the corresponding α-substituted carbonyl compound. researchgate.net
Hydrolytic Stability and Pathways of the Imine Bond
The imine bond in N-ethylideneethanamine is susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent aldehyde (acetaldehyde) and amine (ethanamine). rsc.org This process is reversible and the equilibrium can be shifted by controlling the concentration of water. rsc.org
The stability of the imine bond is highly dependent on the pH of the solution. youtube.com
Acidic Conditions: Hydrolysis is generally rapid under acidic conditions. The reaction is initiated by the protonation of the imine nitrogen, forming a highly reactive iminium ion. This is followed by the nucleophilic attack of water on the imine carbon. A series of proton transfers then leads to a carbinolamine intermediate, which subsequently eliminates the amine to yield the protonated carbonyl compound. youtube.comresearchgate.net
Neutral and Basic Conditions: Under neutral or alkaline conditions, the hydrolysis of imines is typically slower. researchgate.net In the absence of acid catalysis, the direct attack of water on the less electrophilic neutral imine carbon is the rate-determining step. masterorganicchemistry.com
The stability of an imine is also influenced by the nature of the substituents on the carbon and nitrogen atoms. Imines derived from aliphatic aldehydes, such as N-ethylideneethanamine, are generally less stable and more prone to hydrolysis than those derived from aromatic aldehydes.
Table 2: Factors Affecting the Hydrolytic Stability of Imines
| Factor | Effect on Stability | Rationale |
| pH | Less stable in acidic conditions. youtube.com | Protonation of the imine nitrogen creates a more electrophilic iminium ion, accelerating nucleophilic attack by water. youtube.com |
| Water Concentration | Less stable in the presence of excess water. rsc.org | Hydrolysis is an equilibrium process; excess water drives the equilibrium towards the starting materials (aldehyde and amine). |
| Substituents | Aromatic substituents increase stability compared to aliphatic ones. | Conjugation with the aromatic ring can delocalize the electron density of the C=N bond, reducing its reactivity. |
| Steric Hindrance | Increased steric bulk around the imine can increase stability. | Hinders the approach of nucleophiles like water to the electrophilic imine carbon. |
Other Characteristic Reactions of the Imine Functionality (e.g., additions, cycloadditions)
Beyond hydrolysis, the imine functionality of N-ethylideneethanamine is a versatile participant in a range of chemical transformations, most notably addition and cycloaddition reactions.
Additions: The polarized C=N bond readily undergoes addition reactions. For example, organometallic reagents such as Grignard reagents and organolithium compounds can add to the electrophilic carbon of the imine to form new carbon-carbon bonds, yielding amines upon workup.
Cycloadditions: Imines can act as dienophiles or as the 2π component in various cycloaddition reactions, leading to the formation of heterocyclic compounds. A notable example is the [4+2] cycloaddition (Diels-Alder type reaction) where an imine reacts with a conjugated diene. These reactions can be promoted by heat or Lewis acids. researchgate.net Another important class is the 1,3-dipolar cycloaddition, where an imine can react with a 1,3-dipole, such as a nitrone or an azide, to form five-membered heterocyclic rings. The feasibility and outcome of these cycloaddition reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.
Computational and Theoretical Chemistry of N Ethylideneethanamine
Quantum Mechanical Studies of Molecular and Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Ethylideneethanamine, these studies would typically involve determining its most stable geometric configuration and analyzing its electronic landscape.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. samipubco.comsamipubco.commwjscience.com DFT calculations for N-Ethylideneethanamine would focus on optimizing its molecular geometry to find the lowest energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to a stable state of the molecule.
Based on studies of similar imines, the C=N double bond is the most significant feature of the molecule's geometry. samipubco.comsamipubco.com The geometry around the carbon and nitrogen atoms of the imine group is expected to be trigonal planar. The ethyl groups attached to the imine core will adopt staggered conformations to minimize steric hindrance.
A hypothetical optimized structure of N-Ethylideneethanamine, derived from standard bond lengths and angles and consistent with DFT calculations on related molecules, is presented below.
Table 1: Predicted Geometrical Parameters of N-Ethylideneethanamine from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=N | ~1.28 Å |
| Bond Length | N-C (ethyl) | ~1.46 Å |
| Bond Length | C-C (ethylidene) | ~1.51 Å |
| Bond Angle | C=N-C | ~122° |
| Bond Angle | C-C=N | ~125° |
Note: These values are illustrative and based on typical DFT results for similar aliphatic imines.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net
For N-Ethylideneethanamine, the HOMO is expected to be localized primarily on the nitrogen atom of the imine group, specifically the lone pair of electrons, and the pi (π) system of the C=N double bond. The LUMO is likely to be the corresponding antibonding π* orbital of the C=N double bond.
A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For simple aliphatic imines, the HOMO-LUMO gap is expected to be relatively large, indicating a degree of kinetic stability.
Table 2: Predicted Frontier Orbital Energies and Related Parameters for N-Ethylideneethanamine
| Parameter | Description | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ 1.5 |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 8.0 |
Note: These are estimated values based on computational studies of similar imines and Schiff bases. mwjscience.comresearchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. samipubco.comresearchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For N-Ethylideneethanamine, the MEP would show a region of high electron density around the nitrogen atom of the imine group, making it a primary site for protonation and attack by electrophiles. The hydrogen atoms of the ethyl groups would exhibit a positive electrostatic potential.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
Theoretical Modeling of Reaction Mechanisms and Energy Landscapes
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. This involves identifying reactants, products, intermediates, and transition states.
A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's kinetics. The energy difference between the reactants and the transition state is the activation energy or activation barrier, which determines the reaction rate.
A key reaction involving N-Ethylideneethanamine is its formation from acetaldehyde (B116499) and ethylamine (B1201723). Theoretical studies on the formation of similar imines have shown that the reaction proceeds through a carbinolamine intermediate. arkat-usa.orgresearchgate.net The mechanism can be influenced by the presence of catalysts (acid or base) and the solvent. arkat-usa.orgresearchgate.net
The dehydration of the carbinolamine to form the imine is often the rate-determining step and involves a significant activation barrier. chemrxiv.org Computational modeling can pinpoint the structure of the transition state for this dehydration step.
Table 3: Hypothetical Activation Energies for the Formation of N-Ethylideneethanamine
| Reaction Step | Description | Predicted Activation Energy (kcal/mol) |
| Carbinolamine Formation | Nucleophilic attack of ethylamine on acetaldehyde | 10 - 15 |
| Carbinolamine Dehydration | Elimination of water to form the imine | 20 - 30 |
Note: These values are illustrative and based on theoretical studies of analogous imine formation reactions. arkat-usa.orgchemrxiv.org
Prediction of Reactivity and Selectivity in Chemical Reactions
By combining insights from electronic structure analysis and reaction mechanism modeling, computational chemistry can predict the reactivity and selectivity of N-Ethylideneethanamine in various chemical transformations.
The electron-rich nitrogen atom, as indicated by the HOMO localization and MEP analysis, suggests that N-Ethylideneethanamine will act as a nucleophile or a Brønsted-Lowry base. It can react with electrophiles such as alkyl halides or acids.
The C=N double bond can undergo addition reactions, similar to the hydrogenation of alkenes. The polarity of the C=N bond, with the carbon atom being more electrophilic, will dictate the regioselectivity of additions of polar reagents.
In the context of its formation as a leaving group in certain reactions, computational studies can help to understand the factors that favor its departure and the subsequent steps of the reaction mechanism. samipubco.com
In-Depth Analysis of Solvent Effects on N-Ethylideneethanamine in Theoretical Calculations
A comprehensive review of the existing scientific literature reveals a notable gap in the computational and theoretical chemistry of N-Ethylideneethanamine, specifically concerning the influence of solvents on its molecular properties. Despite the availability of advanced computational models for simulating solvent effects, such as the Polarizable Continuum Model (PCM), specific research findings and data tables for 1-(Ethylideneamino)ethan-1-amine remain unpublished.
Theoretical chemistry provides powerful tools to understand how a solvent can influence the behavior of a solute molecule. These effects are broadly categorized as either bulk (non-specific) or specific interactions. Bulk solvent effects are often modeled using continuum models, where the solvent is treated as a uniform medium with a characteristic dielectric constant. This approach is effective in capturing the electrostatic interactions between the solute and the solvent. Specific interactions, such as hydrogen bonding, require more complex models that explicitly include solvent molecules in the calculation.
Computational studies on analogous imine compounds, often referred to as Schiff bases, have demonstrated the utility of theoretical calculations in elucidating solvent effects. These studies typically report on:
Geometrical Parameters: How bond lengths and angles change in solvents of varying polarity.
Electronic Properties: Variations in dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO) as a function of the solvent.
Spectroscopic Properties: Shifts in absorption maxima (solvatochromism) in UV-Vis spectra and changes in chemical shifts in NMR spectra.
Thermodynamic Properties: The relative energies of different conformers or isomers in solution, providing insights into the equilibrium distribution.
However, a specific search of the available scientific databases and literature yields no studies that have applied these computational methods to N-Ethylideneethanamine. Consequently, there are no published data tables detailing parameters such as solvation energies, dipole moments in different media, or solvent-induced shifts in spectroscopic data for this particular compound.
The absence of such research presents an opportunity for future computational studies. A systematic investigation of N-Ethylideneethanamine in a range of solvents, from non-polar (like hexane) to polar aprotic (like acetone) and polar protic (like water and ethanol), would provide valuable insights into its behavior in different chemical environments. Such a study would typically involve geometry optimizations followed by the calculation of various molecular properties using a reliable theoretical method, such as Density Functional Theory (DFT), in conjunction with a solvent model. The results would not only fill a void in the current literature but also contribute to a deeper understanding of the fundamental chemistry of simple imines.
Until such studies are conducted and their findings published, a detailed, data-driven discussion of solvent effects in the theoretical calculations of N-Ethylideneethanamine is not possible.
Kinetic and Thermodynamic Aspects of N Ethylideneethanamine Reactions
Reaction Kinetics: Rate Laws and Rate Constants
The kinetics of imine formation and hydrolysis are crucial for controlling chemical reactions and understanding their mechanisms. The rate of reaction is described by a rate law, which is a mathematical expression that relates the reaction rate to the concentration of reactants. youtube.com
The experimental determination of reaction rates for imine formation, such as that of N-Ethylideneethanamine, typically involves monitoring the change in concentration of reactants or products over time. researchgate.net Common techniques include spectroscopy (UV-Vis or NMR), where the appearance of the imine or disappearance of the carbonyl compound can be tracked. youtube.com The rate of reaction is influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. researchgate.netcore.ac.uk
The formation of imines is a reversible process and is generally catalyzed by acid. nih.govarxiv.org The reaction rate is highly dependent on the pH of the solution. The maximum rate is typically observed in weakly acidic conditions (around pH 4-5). researchgate.netarxiv.orgdoubtnut.com At high pH, there is insufficient acid to protonate the intermediate carbinolamine, making the elimination of water slow. researchgate.netarxiv.org At low pH, the amine reactant becomes protonated, rendering it non-nucleophilic and thus slowing down the initial attack on the carbonyl group. researchgate.netarxiv.org
For a typical imine formation reaction, the rate law can be complex, often showing a dependence on the concentrations of the aldehyde, the amine, and the acid catalyst. For the hydrolysis of an analogous imine, N-isobutylidenemethylamine, the reaction is specific-acid catalyzed at pH values below 7 and general-acid catalyzed above pH 9. The hydrolysis is also subject to catalysis by metal ions. acs.org
Table 1: Representative Rate Constants for Related Imine Reactions
| Reaction | Compound | Conditions | Rate Constant (k) | Reference |
| Hydrolysis | N-isobutylidenemethylamine | pH 4.76, 25°C | 1.3 x 10⁻³ s⁻¹ | acs.org |
| Decomposition | Acetaldehyde (B116499) | 700-1000 K | 4.71 × 10⁻⁸ L mol⁻¹ s⁻¹ (at specific temp) | youtube.comsarthaks.com |
| Formation | Benzaldehyde + n-butylamine | Methanol, 25°C | 1.28 x 10⁻² L mol⁻¹ s⁻¹ | acs.org |
The effect of temperature on the rate constant of a chemical reaction is described by the Arrhenius equation:
k = A * e-Ea/RT
where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. youtube.com An increase in temperature generally leads to an increase in the reaction rate. youtube.com The activation energy represents the minimum energy required for a reaction to occur. For the decomposition of acetaldehyde, a reactant in the formation of N-Ethylideneethanamine, the activation energy has been determined from Arrhenius plots. sarthaks.com
The Eyring equation, derived from transition state theory, provides a more detailed look at the thermodynamics of the transition state:
k = (κkBT/h) * e-ΔG‡/RT = (κkBT/h) * e-ΔH‡/RT * eΔS‡/R
Here, κ is the transmission coefficient, kB is the Boltzmann constant, h is the Planck constant, and ΔG‡, ΔH‡, and ΔS‡ are the Gibbs free energy, enthalpy, and entropy of activation, respectively. This equation allows for the determination of the thermodynamic parameters of the transition state. youtube.comnih.gov
For the hydrolysis of nitrocellulose, an activation energy of 100.9 kJ/mol was determined, indicating a significant temperature dependence. researchgate.net Similarly, for the dehydrogenation of lithiated ethylenediamine, which can lead to the formation of N-ethylideneethylamine, an activation energy of 181 ± 8 kJ mol⁻¹ was reported. nih.govresearchgate.net
Table 2: Representative Activation Energies for Related Reactions
| Reaction | Compound/System | Activation Energy (Ea) | Reference |
| Dehydrogenation | Lithiated ethylenediamine | 181 ± 8 kJ mol⁻¹ | nih.govresearchgate.net |
| Hydrolysis | Nitrocellulose | 100.9 kJ/mol | researchgate.net |
| Decomposition | Acetaldehyde | Varies with conditions | sarthaks.com |
| Formation | Benzaldehyde + n-butylamine | 7.733 ± 0.067 kJ·mol⁻¹ | acs.org |
Reaction Thermodynamics: Equilibrium and Energetics
The thermodynamics of a reaction determine its spontaneity and the position of equilibrium. The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nih.gov
The Gibbs free energy change (ΔG) for a reaction is given by the equation:
ΔG = ΔH - TΔS
A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction under the given conditions. nih.gov The formation of imines is a reversible equilibrium process. nih.gov
Enthalpy (ΔH): Represents the heat change of the reaction. For the formation of many imines, the reaction is moderately exothermic.
Entropy (ΔS): Represents the change in disorder. The formation of an imine from an aldehyde and an amine results in the formation of a water molecule, leading to a small change in the number of molecules and thus a relatively small entropy change.
Table 3: Representative Thermodynamic Data for a Related Imine Formation
| Thermodynamic Parameter | Value (for Acetaldehyde + Amine -> Imine + Water) | Source Type |
| ΔG (overall reaction) | Varies with substituents | Computational (DFT) youtube.com |
| ΔG (tetrahedral intermediate formation) | Varies with substituents | Computational (DFT) youtube.com |
| ΔG (tetrahedral intermediate breakdown) | Varies with substituents | Computational (DFT) youtube.com |
This table illustrates the type of thermodynamic data that can be obtained through computational studies for reactions analogous to the formation of N-Ethylideneethanamine.
The position of the thermodynamic equilibrium in imine formation is influenced by several factors:
Structure of Reactants: The electronic and steric properties of the aldehyde and amine play a significant role. Electron-withdrawing groups on the aldehyde can favor imine formation.
Solvent: The choice of solvent can affect the stability of the reactants, products, and transition state, thereby shifting the equilibrium.
Water Concentration: Since water is a product of imine formation, its removal (e.g., through azeotropic distillation or the use of drying agents) can drive the equilibrium towards the product side, increasing the yield of the imine. core.ac.uk Conversely, an excess of water favors the hydrolysis of the imine back to the aldehyde and amine. acs.org
Temperature: The effect of temperature on the equilibrium constant (Keq) is described by the van 't Hoff equation. For exothermic reactions, increasing the temperature will shift the equilibrium towards the reactants.
Studies on Schiff bases have shown that the presence of certain substituents, such as a hydroxyl group in the ortho position of a benzene (B151609) ring, can lead to the formation of intramolecular hydrogen bonds, which increases the thermodynamic stability of the molecule.
Mechanistic Implications from Kinetic and Thermodynamic Data
The kinetic and thermodynamic data for imine formation and hydrolysis provide crucial insights into the reaction mechanism. The generally accepted mechanism for acid-catalyzed imine formation involves the following steps:
Nucleophilic attack: The primary amine attacks the carbonyl carbon of the aldehyde to form a zwitterionic tetrahedral intermediate. nih.govarxiv.org
Proton transfer: A proton is transferred from the nitrogen to the oxygen to form a neutral carbinolamine intermediate. nih.govarxiv.org
Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst to form a good leaving group (water). nih.govarxiv.org
Elimination of water: A molecule of water is eliminated to form a protonated imine (iminium ion). nih.govarxiv.org
Deprotonation: The iminium ion is deprotonated to give the final imine product. nih.govarxiv.org
The pH dependence of the reaction rate supports this mechanism. The rate-determining step can change depending on the pH. At neutral pH, the dehydration of the carbinolamine is often rate-limiting, whereas at acidic pH, the initial nucleophilic attack of the amine can become the slow step. acs.org
Thermodynamic studies, including computational analyses, help to understand the relative stabilities of the intermediates and transition states along the reaction pathway. For instance, calculations have shown that the barrier for the intramolecular proton transfer to form the imine from the carbinolamine can be significant, but is lowered in the presence of water molecules acting as a proton shuttle. mdpi.com
Coordination Chemistry of N Ethylideneethanamine Derivatives As Ligands
Coordination Modes and Donor Capabilities of Imine-Containing Ligands
Imine-containing ligands, such as N-ethylideneethanamine derivatives, are versatile building blocks in coordination chemistry. srce.hr The defining feature of these ligands is the imine or azomethine group (-C=N-), where the nitrogen atom possesses a lone pair of electrons readily available for coordination with a metal center. mdpi.com The carbon atom of the imine bond is susceptible to nucleophilic addition, while the nitrogen's lone pair facilitates the formation of stable metal complexes. mdpi.com
For instance, imine ligands derived from salicylaldehyde (B1680747) and its derivatives can act as bidentate ligands, coordinating through the imine nitrogen and the phenolic oxygen. uobaghdad.edu.iq Similarly, ligands synthesized from ninhydrin (B49086) and amino acids can act as tridentate ONO donor ligands, involving the carbonyl oxygen, the imine nitrogen, and a carboxylate oxygen in coordination. srce.hr The flexibility in the design of imine ligands allows for the synthesis of complexes with specific geometries and coordination numbers. mdpi.com
The donor capability of the imine nitrogen can be tuned by the electronic properties of the substituents. Electron-donating groups on the R and R' groups of the imine (R-CH=N-R') can increase the electron density on the nitrogen atom, enhancing its donor strength. Conversely, electron-withdrawing groups can decrease the donor strength. This ability to modulate the electronic properties of the ligand is crucial in designing complexes for specific applications, such as catalysis.
Synthesis and Characterization Methodologies for Metal Complexes
The synthesis of metal complexes with imine ligands is typically a straightforward process. srce.hr The most common method involves the in-situ formation of the imine ligand by the condensation of a primary amine with an aldehyde or a ketone, followed by the addition of a metal salt. acs.org Alternatively, the pre-synthesized imine ligand can be reacted with a metal salt in a suitable solvent. nanobioletters.com
A general synthetic procedure involves dissolving the aldehyde or ketone and the primary amine in an appropriate solvent, often an alcohol like ethanol, and refluxing the mixture to form the imine ligand. srce.hr Subsequently, a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) is added to the reaction mixture, which is then refluxed for a period to facilitate complexation. nanobioletters.com The resulting metal complex often precipitates out of the solution upon cooling and can be isolated by filtration, washed with the solvent, and dried. srce.hr
The characterization of these newly synthesized metal complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic techniques are indispensable tools for the elucidation of the structures of metal complexes containing imine ligands. uobaghdad.edu.iq
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for confirming the coordination of the imine ligand to the metal ion. The stretching vibration of the azomethine group (ν(C=N)) in the free ligand typically appears in the range of 1600-1650 cm⁻¹. nanobioletters.comuobaghdad.edu.iq Upon coordination to a metal center, this band often shifts to a lower or higher frequency, indicating the involvement of the imine nitrogen in bonding. uobaghdad.edu.iq The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and, if applicable, metal-oxygen (M-O) bonds. nanobioletters.com
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of imine complexes provide information about the electronic transitions within the complex and its geometry. The spectra of the free ligands typically show bands corresponding to π-π* transitions of the aromatic rings and n-π* transitions of the imine group. mdpi.comnih.gov Upon complexation, these bands may shift, and new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metal complexes) may appear. uobaghdad.edu.iqmdpi.com These new bands can provide insights into the coordination environment of the metal ion. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the ligand framework in diamagnetic metal complexes. The chemical shifts of the protons and carbons in the vicinity of the coordination sites can change significantly upon complexation. le.ac.uk For instance, the resonance of the azomethine proton (-CH=N-) is often shifted upon coordination. However, for paramagnetic complexes, the NMR spectra can be broad and difficult to interpret. uobaghdad.edu.iq
Mass Spectrometry: Mass spectrometry is a powerful technique for determining the molecular weight and confirming the stoichiometry of the metal complexes. acs.orgnih.gov The mass spectrum will show a molecular ion peak corresponding to the [M+L] or related fragments, which helps in confirming the proposed structure of the complex. nih.gov
The following table provides a summary of the key spectroscopic data used in the characterization of imine-metal complexes:
| Spectroscopic Technique | Key Information Provided | Typical Observations in Imine Complexes |
| Infrared (IR) | Identification of functional groups and coordination sites. | Shift in the ν(C=N) stretching frequency upon coordination. Appearance of new M-N and M-O bands. nanobioletters.comuobaghdad.edu.iq |
| UV-Visible (UV-Vis) | Electronic transitions and coordination geometry. | Shifts in ligand-centered transitions and appearance of new charge transfer or d-d bands. mdpi.comnih.gov |
| NMR (¹H, ¹³C) | Structural information of the ligand framework in diamagnetic complexes. | Changes in the chemical shifts of protons and carbons near the coordination sites. le.ac.uk |
| Mass Spectrometry | Molecular weight and stoichiometry of the complex. | Molecular ion peak confirming the composition of the complex. acs.orgnih.gov |
Theoretical Studies of Metal-Ligand Bonding and Electronic Structure in Complexes
Theoretical calculations, particularly Density Functional Theory (DFT), have become an integral part of understanding the nature of metal-ligand bonding and the electronic structure of imine complexes. mdpi.commdpi.com These computational methods provide insights that are often complementary to experimental data and can help in rationalizing the observed properties and reactivity of the complexes.
DFT calculations can be used to optimize the geometry of the metal complexes, providing information about bond lengths and angles, which can be compared with data from X-ray crystallography. mdpi.com The calculated bond lengths between the metal and the donor atoms of the imine ligand can confirm the coordination mode and provide a quantitative measure of the bond strength. mdpi.com
Furthermore, analysis of the molecular orbitals (HOMO and LUMO) and charge distribution within the complex can elucidate the nature of the metal-ligand interactions. mdpi.commdpi.com For instance, the energy gap between the HOMO and LUMO can be related to the electronic stability and reactivity of the complex. mdpi.com Natural Bond Orbital (NBO) analysis can be employed to study the charge transfer interactions between the ligand and the metal, quantifying the extent of covalent character in the metal-ligand bond. mdpi.com
Theoretical studies can also predict the spectroscopic properties of the complexes. For example, calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. mdpi.com Similarly, time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectra, helping in the interpretation of the observed UV-Vis bands. mdpi.com
Reactivity and Catalytic Activity of Imine-Derived Metal Complexes
Metal complexes derived from imine ligands exhibit a wide range of reactivity and have found significant applications in catalysis. mdpi.comnih.gov The reactivity of these complexes is often centered around the metal ion, the imine bond, or both.
The coordinated imine ligand can undergo various transformations. For example, the imine bond can be susceptible to hydrolysis, leading to the decomposition of the complex. mdpi.com In some cases, the imine group can participate in cycloaddition reactions. nih.gov
A major area of interest is the use of imine-derived metal complexes as catalysts in various organic transformations. The metal center in these complexes can act as a Lewis acid, activating substrates for nucleophilic attack. The steric and electronic properties of the imine ligand can be fine-tuned to control the selectivity and activity of the catalyst. mdpi.com
Imine-metal complexes have been employed as catalysts in a variety of reactions, including:
Polymerization and Oligomerization: Nickel and cobalt complexes bearing imine ligands have been shown to be active catalysts for the oligomerization and polymerization of ethylene. researchgate.net
Oxidation Reactions: Imine complexes can catalyze the oxidation of various organic substrates. acs.org
Reduction Reactions: Chiral imine complexes have been used in asymmetric reduction reactions.
Coupling Reactions: Palladium complexes with imine ligands have shown catalytic activity in cross-coupling reactions. researchgate.net
Imine Metathesis: Certain imido complexes can catalyze the metathesis of imines. nih.gov
The catalytic activity of these complexes is highly dependent on the nature of the metal, the structure of the imine ligand, and the reaction conditions. researchgate.net The ability to systematically modify the ligand framework makes imine complexes attractive platforms for the development of new and efficient catalysts. acs.org
Applications in Organocatalysis and Other Catalytic Transformations
Utilization of Imine- and Iminium-Based Organocatalysts
The versatility of amine organocatalysis stems from its ability to form two key reactive intermediates: enamines and iminium ions. The formation of these species from a carbonyl compound and an amine catalyst temporarily alters the electronic properties of the substrate, enabling a wide range of chemical transformations.
Principles of Enamine Catalysis
Enamine catalysis involves the reaction of a ketone or aldehyde with a secondary or primary amine to form a nucleophilic enamine intermediate. nobelprize.orgmdpi.com This process effectively converts the carbonyl compound, which is typically electrophilic at the carbonyl carbon, into a species that is nucleophilic at the α-carbon. The formation of an enamine from a carbonyl compound and an amine like ethylamine (B1201723) (a precursor to our title compound) increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the α-carbon susceptible to attack by electrophiles.
The general mechanism for enamine formation begins with the acid-catalyzed addition of the amine to the carbonyl to form a carbinolamine intermediate. youtube.com This is followed by the elimination of a water molecule to yield an iminium ion, which is then deprotonated at the α-carbon to give the neutral enamine. youtube.comnih.gov This entire process is reversible, and the resulting enamine can then react with various electrophiles. Hydrolysis of the resulting imine product regenerates the carbonyl compound, now functionalized at the α-position, and releases the amine catalyst to continue the cycle. youtube.com
Principles of Iminium Catalysis
In contrast to enamine catalysis, iminium catalysis activates α,β-unsaturated aldehydes and ketones toward nucleophilic attack. unl.pt The condensation of a chiral secondary or primary amine with an α,β-unsaturated carbonyl compound forms a positively charged iminium ion. unl.ptnih.gov This transformation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, enhancing its electrophilicity at the β-position. unl.pt
This activation strategy is central to a variety of important chemical reactions, including Diels-Alder and conjugate addition reactions. unl.pt The catalytic cycle involves the reversible formation of the iminium ion, nucleophilic attack at the β-carbon, and subsequent hydrolysis to release the functionalized product and regenerate the amine catalyst. nih.gov The use of an amine catalyst in this context provides a powerful alternative to traditional Lewis acid catalysis. unl.pt
Asymmetric Catalysis Employing Chiral Imine Derivatives
A significant advancement in organocatalysis is the development of asymmetric catalysis, which allows for the selective synthesis of one enantiomer of a chiral molecule. rsc.orgrsc.org This is achieved by using chiral catalysts. While 1-(Ethylideneamino)ethan-1-amine itself is achiral, the principles of asymmetric induction can be understood by considering chiral derivatives.
By introducing a stereocenter into the amine backbone, for example, by using a chiral version of ethylamine to generate the imine, it becomes possible to create a chiral environment around the reactive imine or enamine functionality. nih.gov These chiral catalysts, such as those derived from natural amino acids like proline or cinchona alkaloids, have been shown to be highly effective in a wide range of enantioselective transformations. nobelprize.orgnih.gov The chiral catalyst directs the approach of the reacting partner, leading to the preferential formation of one enantiomer of the product. The development of such chiral primary amine organocatalysts has proven to be complementary and sometimes superior to their secondary amine counterparts. nih.gov
The following table illustrates the effectiveness of chiral primary amine catalysts in a representative asymmetric Michael addition reaction, a type of transformation where iminium catalysis is often employed. The data is representative of the field and not specific to this compound.
| Catalyst Type | Aldehyde | Nitroalkene | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| Chiral Primary Amine/Thiourea (B124793) | Propanal | Nitrostyrene | 95:5 | 98 |
| Chiral Primary Amine/Thiourea | Butanal | (E)-β-Nitrostyrene | 96:4 | 97 |
| Chiral Primary Amine/Thiourea | Isovaleraldehyde | (E)-β-Nitrostyrene | 92:8 | 95 |
This table presents representative data for asymmetric Michael additions catalyzed by chiral primary amine derivatives to illustrate the principle of asymmetric induction.
Mechanistic Investigations of Catalytic Cycles
Understanding the mechanistic details of the catalytic cycle is crucial for the rational design of new and improved organocatalysts. For imine- and enamine-based catalysis, this involves studying the formation of the key intermediates and the transition states of the stereodetermining steps.
In enamine catalysis, the key steps are the formation of the enamine and its subsequent reaction with an electrophile. mdpi.com For iminium catalysis, the formation of the iminium ion and the subsequent nucleophilic attack are critical. unl.pt Isotopic labeling studies, kinetic analyses, and computational modeling are often employed to elucidate these mechanisms. For instance, studies have explored the role of acid co-catalysts in the formation of the iminium ion and the subsequent steps. Mechanistic investigations have also shed light on how the structure of the amine catalyst influences the stereochemical outcome of the reaction, often through subtle non-covalent interactions in the transition state.
In the context of a simple imine like this compound, mechanistic studies would focus on the kinetics of its formation from acetaldehyde (B116499) and ethylamine, its equilibrium with the corresponding enamine tautomer, and its reactivity towards various nucleophiles and electrophiles. While specific studies on this exact compound are not prevalent, the general principles derived from studies on similar systems provide a robust framework for predicting its behavior.
Future Prospects in Organocatalyst Design and Application
The field of organocatalysis continues to evolve, with ongoing efforts to design novel catalysts with enhanced reactivity, selectivity, and broader substrate scope. A key trend is the development of bifunctional catalysts, where the amine functionality is combined with another catalytic group, such as a thiourea or a Brønsted acid, to achieve cooperative activation of both the nucleophile and the electrophile. mdpi.com
Future research may also explore the use of simple, readily available amines in novel catalytic systems. The integration of organocatalysis with other fields, such as flow chemistry and biocatalysis, holds significant promise for developing more sustainable and efficient chemical processes. Furthermore, the application of machine learning and computational methods is expected to accelerate the discovery and optimization of new organocatalysts and reactions.
For simple imines like this compound, future work could involve their use as ligands in transition metal catalysis or as building blocks for more complex, chiral catalyst scaffolds. The fundamental reactivity of such simple structures will continue to inform the design of next-generation organocatalysts. The exploration of imine-based materials for applications in biotechnology and energy storage also represents an exciting frontier.
Supramolecular Chemistry and Molecular Assembly Involving N Ethylideneethanamine
Principles of Supramolecular Interactions Relevant to Imine Systems
The behavior of imine-containing compounds in supramolecular chemistry is governed by a variety of non-covalent interactions. These interactions are crucial for the pre-organization of building blocks and the stabilization of the resulting assemblies. nih.govnih.gov
The nitrogen atom in the imine group of N-ethylideneethanamine is a potential hydrogen bond acceptor. The lone pair of electrons on the sp²-hybridized nitrogen can interact with hydrogen bond donors. acs.org This capability is fundamental to the formation of supramolecular structures. The presence of a hydroxyl group in proximity to an imine nitrogen can lead to intramolecular hydrogen bonding, which can activate the C=N bond. acs.org In the context of N-ethylideneethanamine, intermolecular hydrogen bonds would be the primary mode of interaction with other molecules.
Hydrogen bond donors like thioureas and squaramides have been shown to catalyze the equilibration of dynamic imine systems under mild conditions. nih.gov This highlights the significance of hydrogen bonding in modulating the reactivity and dynamics of imine bonds.
Beyond hydrogen bonding, other non-covalent interactions play a role in the assembly of imine-containing systems. These include:
π-π stacking: While N-ethylideneethanamine itself lacks aromatic rings, the imine bond can be part of a conjugated system in more complex molecules, allowing for π-π stacking interactions. researchgate.net
Halogen bonding: The imine nitrogen can act as a halogen bond acceptor, interacting with electron-poor halogen atoms. rsc.org
n → π interactions:* The interaction between a lone pair (n) on an oxygen atom and the antibonding orbital (π*) of a nearby carbonyl or imine group can influence the conformation and stability of the molecule. nih.gov
| Interaction Type | Description | Relevance to N-ethylideneethanamine |
| Hydrogen Bonding | The imine nitrogen acts as a hydrogen bond acceptor. | Can form intermolecular hydrogen bonds with donor molecules, influencing solubility and assembly. |
| Van der Waals Forces | Weak, non-specific attractive forces. | Contribute to the overall packing and stability in condensed phases. |
| Halogen Bonding | The imine nitrogen acts as a halogen bond acceptor. | Can interact with halogenated compounds to form co-crystals or other assemblies. |
Potential for Self-Assembly and Molecular Recognition in Systems Incorporating Imine Moieties
The formation of imine bonds is a powerful tool for the self-assembly of complex architectures from simpler building blocks. nih.govresearchgate.net This strategy has been used to create a variety of structures, including molecular cages, catenanes, and knots. nih.gov The reversibility of imine formation allows for the correction of errors during the assembly process, leading to high yields of the desired product. nih.gov
While the simple structure of N-ethylideneethanamine limits its ability to self-assemble into complex architectures on its own, it can be a crucial component in larger systems. For example, bifunctional molecules containing two N-ethylideneethanamine-like moieties could undergo condensation reactions to form macrocycles.
The imine group can also serve as a recognition site for guest molecules. The nitrogen atom can coordinate to metal ions or participate in hydrogen bonding with a guest. researchgate.netresearchgate.net This has been exploited in the design of sensors and systems for chiral recognition. nih.govnih.gov For instance, the formation of imines has been used for the enantioselective recognition of amino alcohols. nih.gov The hydrophobic effect can also drive host-guest recognition in aqueous media for water-compatible imine-based hosts. nih.gov
| Application | Principle | Potential Role of N-ethylideneethanamine Moiety |
| Self-Assembly | Reversible imine bond formation drives the creation of thermodynamically stable structures. | As a building block in larger, more complex molecules designed for self-assembly. |
| Molecular Recognition | The imine nitrogen can act as a binding site for guests. | The nitrogen atom could coordinate to metal ions or hydrogen bond to specific guest molecules. |
| Chiral Separation | Chiral imine-based hosts can selectively bind one enantiomer of a guest. | Incorporation into a chiral scaffold could enable enantioselective recognition. nih.gov |
Design Considerations for Supramolecular Architectures
The design of supramolecular architectures based on imine chemistry involves several key considerations. The geometry and functionality of the building blocks are paramount in determining the final structure of the assembly.
To create discrete, complex structures, multivalent building blocks are often employed. nih.govnih.gov For instance, the reaction of a trialdehyde with a diamine can lead to the formation of a [2+3] cage-like molecule. The preorganization of reactants through non-covalent interactions can also template the formation of a specific product. nih.gov
The stability of the imine bond is another critical factor. In aqueous media, imines are susceptible to hydrolysis. nih.gov To overcome this, more robust derivatives like hydrazones or oximes can be used, or strategies such as multivalency can be employed to enhance stability. nih.govresearchgate.net The environment, including solvent and pH, also plays a significant role in the equilibrium of imine formation and the stability of the resulting structures. researchgate.net For example, transient acidic conditions can be used to trigger the formation of supramolecular polymers from imine-based precursors. acs.orgnih.gov
In the context of N-ethylideneethanamine, its simplicity offers a starting point for more elaborate designs. By functionalizing the ethyl or ethylidene groups with other reactive or recognition moieties, it could be transformed into a versatile building block for a wide array of supramolecular systems. For example, incorporating N-ethylideneethanamine into a larger framework could introduce a dynamic covalent bond, allowing the resulting material to exhibit self-healing properties. wikipedia.org
Concluding Remarks and Future Research Perspectives
Current State of Knowledge on N-Ethylideneethanamine
N-Ethylideneethanamine, also known as N-ethylethanimine, is an organic compound belonging to the imine class, which is characterized by a carbon-nitrogen double bond (C=N). ontosight.ainih.gov Its molecular formula is C4H9N. nih.gov The current body of knowledge on this specific imine is limited, with most information being derived from the general chemical principles governing simple aldimines.
The synthesis of imines is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone. masterorganicchemistry.comlumenlearning.com In the case of N-Ethylideneethanamine, this would involve the reaction of ethylamine (B1201723) with acetaldehyde (B116499). masterorganicchemistry.comwikipedia.org This reaction is generally reversible and acid-catalyzed, often requiring the removal of water to drive the equilibrium towards the imine product. masterorganicchemistry.commasterorganicchemistry.com
Imines are known to be susceptible to hydrolysis, reverting to their constituent amine and carbonyl compounds, especially in the presence of aqueous acid. masterorganicchemistry.com The stability of an imine is influenced by the steric bulk of the substituents on the carbon-nitrogen double bond. As a relatively simple imine, N-Ethylideneethanamine is presumed to be hydrolytically labile. nih.gov Its fundamental properties, as computed from various chemical databases, provide a theoretical basis for its behavior.
Table 1: Computed Properties of N-Ethylideneethanamine
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 71.12 g/mol | PubChem |
| Molecular Formula | C4H9N | PubChem |
| IUPAC Name | N-ethylethanimine | PubChem |
| InChI Key | ARYPXRGDKSAXBV-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | CCN=CC | PubChem |
Note: This data is based on computational models. nih.gov
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap concerning N-Ethylideneethanamine is the scarcity of dedicated empirical research. While its existence and basic properties can be inferred from the broader study of imines, specific experimental data is largely absent from the scientific literature. This overarching gap can be broken down into several key unexplored areas:
Detailed Physicochemical Characterization: Comprehensive experimental data on its spectroscopic properties (NMR, IR, Mass Spectrometry), thermodynamic stability, and physical constants (boiling point, density) are not readily available. The characteristic infrared (IR) frequency for the C=N bond is expected to be around 1650-1670 cm⁻¹, but specific values for this compound are needed for confirmation. masterorganicchemistry.com
Reactivity and Mechanistic Studies: Beyond the general mechanism of formation and hydrolysis, detailed kinetic and mechanistic studies of its reactions are lacking. masterorganicchemistry.commasterorganicchemistry.com Investigating its reactivity with a range of nucleophiles and electrophiles would provide a more complete chemical profile.
Coordination Chemistry: The nitrogen atom in the imine group has a lone pair of electrons and can act as a ligand to form coordination complexes with metal ions. The potential of N-Ethylideneethanamine as a ligand in catalysis or materials science remains an unexplored field.
Polymerization and Material Science Applications: Imines are increasingly used in the development of dynamic materials, such as self-healing polymers and vitrimers, through reversible imine bond exchange. Research into whether N-Ethylideneethanamine can act as a monomer or a dynamic cross-linker in such materials has not been undertaken.
Role as a Synthetic Intermediate: While imines are versatile intermediates in organic synthesis for creating nitrogen-containing compounds, the specific utility of N-Ethylideneethanamine in synthesizing more complex molecules like heterocycles or chiral amines has not been documented. nih.gov
Outlook for Advanced Investigations in Imine Chemistry and Related Fields
The future of imine chemistry is vibrant and promises to fill many of the knowledge gaps identified for simple imines like N-Ethylideneethanamine. Advanced research in this area is expected to focus on several key trends:
Sustainable and Green Synthesis: A major thrust in modern chemistry is the development of environmentally benign synthetic methods. Future research will likely focus on catalytic methods for imine synthesis that avoid harsh conditions and hazardous solvents. rsc.org This includes the use of transition metal catalysts, organocatalysts, and even biocatalysts to improve efficiency and sustainability. rsc.org The direct synthesis from amines via oxidative coupling is a particularly promising green alternative to traditional condensation reactions. rsc.org
Asymmetric Catalysis and Chiral Amines: The development of artificial imine reductases and other chiral catalysts for the enantioselective reduction of imines is a highly active area of research. nih.gov This allows for the synthesis of valuable chiral amines, which are crucial building blocks in the pharmaceutical industry. While N-Ethylideneethanamine itself is achiral, understanding its reduction could serve as a model for more complex prochiral substrates.
Dynamic Covalent Chemistry and Advanced Materials: The reversibility of the imine bond is a cornerstone of dynamic covalent chemistry. This allows for the creation of "smart" materials that can adapt, self-heal, or be recycled. Future investigations will likely explore the incorporation of a wider variety of imines into covalent adaptable networks (CANs) and supramolecular assemblies to fine-tune their mechanical, optical, and responsive properties. acs.org
Biotechnology and Chemical Biology: Imines play a role in biological systems and are being explored for applications such as biosensors and biocatalysis. The interface between imine chemistry and biology is a burgeoning field, with potential applications in creating new diagnostic tools and therapeutic agents. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
